molecular formula C22H20FN7O B2393538 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 920347-67-7

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2393538
CAS No.: 920347-67-7
M. Wt: 417.448
InChI Key: OOYWOCVRECRERF-UHFFFAOYSA-N
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Description

The compound “(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone” features a triazolopyrimidine core linked to a piperazine ring and a 4-fluorophenyl ketone moiety. Triazolopyrimidines are known for their versatility in medicinal chemistry, often acting as kinase inhibitors or receptor modulators due to their aromatic heterocyclic structure .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c23-18-8-6-17(7-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYWOCVRECRERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, focusing on its antitumor and anti-inflammatory capabilities, as well as its interactions with various biological targets.

Chemical Structure

The compound features a piperazine ring linked to a triazolo-pyrimidine moiety and a fluorophenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for pharmacological applications.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit significant biological activities, particularly in the following areas:

  • Antitumor Activity : The compound has shown promise against various cancer cell lines.
  • Anti-inflammatory Effects : It may inhibit pathways associated with inflammation.

The proposed mechanisms of action include modulation of enzyme activity and receptor interactions related to cell proliferation and inflammation. These interactions can be assessed through high-throughput screening techniques to determine binding affinities and inhibitory constants.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into their biological activities. Below is a summary table:

Compound NameStructural FeaturesBiological Activity
Compound ATriazole ring + piperazineAntitumor properties
Compound BPyrimidine + trifluoromethylAnti-inflammatory effects
Compound CBenzyl-substituted piperazineAntidepressant activity

This table illustrates the diversity of biological activities associated with compounds sharing similar structural elements.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazolo-pyrimidine derivatives:

  • Antifungal Activity : In vitro studies have demonstrated that triazolo-pyrimidine derivatives possess antifungal properties comparable to standard antifungal agents. For instance, certain derivatives exhibited MIC values significantly lower than those of fluconazole against Candida albicans .
  • Antibacterial Properties : Research has indicated that some derivatives show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with trifluoromethyl substitutions displayed enhanced potency compared to traditional antibiotics .
  • Anticancer Studies : In cell line assays, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer types, indicating their potential as anticancer agents .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds similar to (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone have been evaluated for their ability to inhibit cancer cell proliferation in various types of cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression such as mTOR and PI3K kinases. These pathways are crucial for cell growth and survival, making them attractive targets for anticancer therapy .

Antimicrobial Activity

Research has also explored the antimicrobial properties of triazolo-pyrimidine derivatives. The compound's structural features suggest potential efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, highlighting its possible use in treating bacterial infections .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of triazolo-pyrimidine derivatives, researchers synthesized several analogs and tested their cytotoxicity against multiple cancer cell lines. One particular derivative demonstrated IC50 values in the low micromolar range against MCF7 cells, suggesting potent anticancer activity .

Case Study 2: Enzyme Inhibition Mechanism

A detailed molecular modeling study revealed that this compound binds effectively to the active site of mTOR kinase, inhibiting its activity and thereby reducing downstream signaling involved in tumor growth .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectivenessReferences
AnticancerMCF7 CellsIC50 < 10 µM
Enzyme InhibitionmTOR KinaseSignificant Inhibition
AntimicrobialE. coli, P. aeruginosaModerate Activity

Comparison with Similar Compounds

Key Analogs Identified:

{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): Substituent Differences:

  • Triazole position: 4-methylphenyl vs. benzyl in the target compound.
  • Aromatic ketone: 4-(trifluoromethyl)phenyl vs. 4-fluorophenyl.
    • Functional Implications :
  • The 4-methylphenyl group may increase lipophilicity relative to the benzyl group, affecting membrane permeability .

(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone (): Substituent Differences:

  • Aromatic ketone: 4-methoxyphenyl vs. 4-fluorophenyl.
    • Functional Implications :
  • The methoxy group is electron-donating, which could alter electronic distribution in the phenyl ring, affecting binding interactions in biological targets.

Comparative Data Table

Property/Feature Target Compound Analog 1 () Analog 2 ()
Triazole Substituent Benzyl (C₆H₅CH₂) 4-Methylphenyl (C₆H₄CH₃) Benzyl (C₆H₅CH₂)
Aromatic Ketone Substituent 4-Fluorophenyl (C₆H₄F) 4-Trifluoromethylphenyl (C₆H₄CF₃) 4-Methoxyphenyl (C₆H₄OCH₃)
Electron Effects Moderate electron-withdrawing (F) Strong electron-withdrawing (CF₃) Electron-donating (OCH₃)
Lipophilicity (Predicted) Moderate (LogP ~3.5–4.0) High (LogP ~4.5–5.0 due to CF₃) Moderate (LogP ~3.0–3.5 due to OCH₃)
Potential Applications Kinase inhibition, CNS-targeting (fluorine enhances blood-brain barrier penetration) Oncology (CF₃ improves metabolic stability in hydrophobic environments) Anti-inflammatory (polar groups may favor solubility in aqueous systems)

Research Findings and Implications

  • Substituent Impact on Bioactivity :
    • The trifluoromethyl group in Analog 1 may enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors like imatinib derivatives .
    • The methoxy group in Analog 2 could mimic natural substrates in COX-2 inhibition, similar to celecoxib analogs .
  • Metabolic Stability :
    • Fluorine in the target compound balances lipophilicity and metabolic resistance, whereas the benzyl group may increase susceptibility to oxidative degradation compared to 4-methylphenyl in Analog 1 .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of triazolopyrimidine derivatives typically involves multi-step processes, including nucleophilic substitution, cyclization, and coupling reactions. For example, similar compounds are synthesized using Pd/C-catalyzed coupling or copper-mediated click chemistry . Key parameters include:

  • Solvent choice (e.g., DMF or dichloromethane for polar intermediates).
  • Temperature control (reflux conditions for cyclization steps).
  • Catalyst selection (e.g., palladium for cross-coupling). Yield optimization requires purification via column chromatography or recrystallization .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

Advanced analytical techniques are critical:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the triazolopyrimidine core .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemistry and packing interactions .
  • HPLC for purity assessment (>95% is typical for pharmacological studies) .

Q. What strategies mitigate poor solubility in biological assays?

Solubility challenges arise from the compound’s hydrophobic aromatic groups. Methods include:

  • Use of co-solvents (e.g., DMSO ≤1% v/v) .
  • Formulation with cyclodextrins or liposomes for in vivo studies .
  • Structural modification (e.g., introducing polar groups on the piperazine ring) .

Q. How is preliminary biological activity screened in vitro?

Standard assays include:

  • Enzyme inhibition (e.g., kinase or protease targets using fluorescence-based assays) .
  • Cell viability assays (MTT or ATP-lite) against cancer lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing via microdilution (MIC determination) . Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .

Q. What computational tools predict binding affinity and selectivity?

Molecular docking (AutoDock, Schrödinger) and MD simulations model interactions with targets like kinases or GPCRs. Key steps:

  • Ligand preparation (energy minimization with Gaussian09).
  • Target selection (e.g., PDB structures of homologous proteins).
  • Binding free energy calculations (MM-GBSA) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?

SAR studies reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance target binding via hydrophobic/π-π interactions. For example:

  • 4-Fluorophenyl improves metabolic stability over chlorophenyl analogs .
  • Benzyl vs. methoxybenzyl substitutions on the triazole modulate logP and membrane permeability . Quantitative SAR (QSAR) models can prioritize derivatives for synthesis .

Q. How to resolve contradictions in reported biological efficacy across studies?

Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Dose-response validation (IC50/EC50 curves with ≥3 replicates).
  • Off-target profiling (e.g., kinase panels to identify polypharmacology) .

Q. What pharmacokinetic challenges exist for in vivo translation?

The compound’s high molecular weight (~450–500 Da) and logP (>3) may limit oral bioavailability. Solutions include:

  • Prodrug design (e.g., esterification of the methanone group) .
  • IV formulations with PEGylated carriers to extend half-life .
  • Metabolic stability assays (e.g., liver microsomes to assess CYP450 interactions) .

Q. Which techniques identify molecular targets in complex biological systems?

  • Chemical proteomics (activity-based protein profiling with clickable analogs) .
  • SPR (Surface Plasmon Resonance) for real-time binding kinetics .
  • CRISPR-Cas9 screens to knockout candidate targets and assess phenotype rescue .

Q. How to address toxicity in preclinical development?

Toxicity mechanisms (e.g., mitochondrial dysfunction, genotoxicity) are evaluated via:

  • hERG channel inhibition assays (patch-clamp electrophysiology) .
  • Ames test for mutagenicity .
  • In vivo toxicokinetics (maximum tolerated dose in rodent models) .

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